molecular formula C17H17N3O6 B3726884 N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide

N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide

Cat. No. B3726884
M. Wt: 359.3 g/mol
InChI Key: RCZOLRABNDBRRB-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide, also known as ENA, is a chemical compound that has gained attention in scientific research due to its unique properties. ENA is a hydrazone derivative that has been synthesized using various methods and has been studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to act by inhibiting various enzymes and pathways in the body. In particular, N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has several advantages for use in lab experiments, including its ease of synthesis and its potential as a fluorescent probe. However, N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. One potential direction is the development of N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide-based fluorescent probes for the detection of metal ions in biological samples. Another potential direction is the synthesis of N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide derivatives with improved solubility and bioavailability for use as potential anticancer and antibacterial agents. Finally, further studies are needed to elucidate the mechanism of action of N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide and its potential applications in various fields.

Scientific Research Applications

N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties. In biochemistry, N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been studied for its potential as a fluorescent probe for the detection of metal ions. In material science, N'-(3-ethoxy-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been used as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6/c1-2-25-15-9-5-6-12(17(15)22)10-18-19-16(21)11-26-14-8-4-3-7-13(14)20(23)24/h3-10,22H,2,11H2,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZOLRABNDBRRB-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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